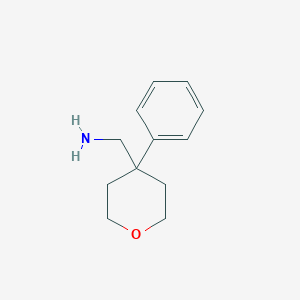

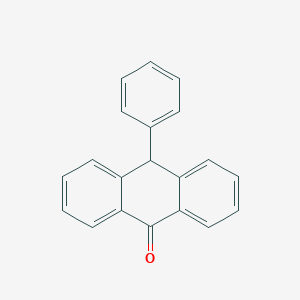

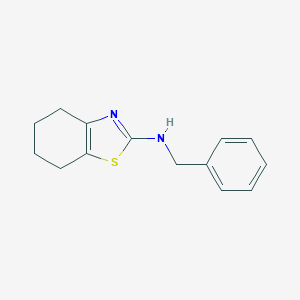

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, also known as benzothiazolamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Aplicaciones Científicas De Investigación

Antitumor Activities

Benzothiazoles, including derivatives similar to N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, have been extensively studied for their antitumor properties. Research indicates that these compounds display potent and selective antitumor activity against various cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is believed to involve metabolic transformations such as N-acetylation and oxidation, which play a central role in their antitumor effects. Metabolism studies have shown that sensitive cell lines undergo significant drug uptake and biotransformation, whereas resistant cell lines show negligible activity. The development of N-acyl derivatives and amino acid prodrugs of these benzothiazoles aims to address the challenges of metabolic inactivation and improve bioavailability for clinical applications (Chua et al., 1999), (Bradshaw et al., 2002).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzothiazole derivatives, including this compound, have been a subject of research to develop efficient and novel methods for producing these compounds. Techniques such as catalytic C-H, N-H coupling and domino condensation/S-arylation/heterocyclization reactions have been explored to synthesize 2-N-substituted benzothiazoles, which serve as core structures for pharmaceutically important agents. These synthetic methodologies offer new pathways for assembling heterocycles and expanding the chemical space of benzothiazole derivatives with potential biological activities (Monguchi et al., 2009), (Ma et al., 2011).

Pharmaceutical and Biological Applications

Further research into the pharmaceutical and biological applications of benzothiazole derivatives has led to the exploration of their potential as antimicrobial agents, corrosion inhibitors, and probes for biomedical imaging. For instance, the synthesis of N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives has shown promising antibacterial activity and corrosion inhibition properties. These findings underscore the versatility of benzothiazole derivatives in various applications beyond antitumor activities, highlighting their potential in addressing microbial resistance and material degradation challenges (Nayak & Bhat, 2023).

Direcciones Futuras

The future directions for the study and application of “N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” and similar compounds could involve further exploration of their inhibitory activity against key enzymes like PPO . This could potentially lead to the development of new herbicides or other useful compounds.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth and replication of the bacteria.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that the compound may have a bacteriostatic or bactericidal effect on this pathogen.

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Cellular Effects

Given the observed anti-tubercular activity of benzothiazole derivatives, it is likely that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are thought to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMVAAMYKKYAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359436 |

Source

|

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15087-99-7 |

Source

|

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)